molecular formula C15H19NO2S B1356259 1-Cyclohexyl-1-tosylmethyl isocyanide CAS No. 1048971-67-0

1-Cyclohexyl-1-tosylmethyl isocyanide

Cat. No.: B1356259
CAS No.: 1048971-67-0
M. Wt: 277.4 g/mol
InChI Key: BGVZZOZWXDWACP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C15H19NO2S and a molecular weight of 277.382 g/mol . It belongs to the class of isocyanides, which are known for their unique reactivity due to the presence of the isocyanide functional group (–N≡C). This compound is characterized by a cyclohexyl group attached to a tosylmethyl isocyanide moiety, making it a versatile building block in organic synthesis.

Mechanism of Action

Target of Action

1-Cyclohexyl-1-tosylmethyl isocyanide is a primary isocyanide that belongs to the group of organic compounds

Mode of Action

The mode of action of this compound involves its unique reactivity due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This allows it to be easily deprotonated and alkylated . For example, in the Van Leusen Reaction, tosylmethyl isocyanide (TosMIC) is used as a synthon for the conversion of a ketone into a nitrile .

Pharmacokinetics

, which may impact its absorption and distribution in the body.

Action Environment

, which could be influenced by environmental conditions such as temperature and pH.

Biochemical Analysis

Biochemical Properties

1-Cyclohexyl-1-tosylmethyl isocyanide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with essential metabolic enzymes involved in fatty acid biosynthesis and the hexosamine pathway . The compound covalently binds to the active site cysteines of these enzymes, leading to their functional inhibition. This interaction highlights the compound’s potential as a biochemical tool for studying enzyme functions and metabolic pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit key metabolic enzymes can lead to disruptions in cellular homeostasis, affecting cell growth and proliferation. Additionally, its impact on gene expression may result in altered cellular responses to environmental stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its covalent binding to biomolecules, particularly enzymes . This binding occurs at the active sites of enzymes, leading to their inhibition. The compound’s isocyanide group is responsible for this interaction, as it forms a stable covalent bond with the enzyme’s active site cysteine residues. This inhibition can result in downstream effects on metabolic pathways and cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes . At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic processes and potential organ damage. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid biosynthesis and the hexosamine pathway . The compound interacts with enzymes such as FabF and GlmS, leading to their inhibition. This interaction affects metabolic flux and metabolite levels, potentially altering cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles, where it exerts its biochemical effects. This localization is essential for understanding the compound’s activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-1-tosylmethyl isocyanide typically involves the reaction of tosylmethyl isocyanide (TosMIC) with cyclohexyl bromide under basic conditions. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic substitution with cyclohexyl bromide to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-1-tosylmethyl isocyanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

1-[cyclohexyl(isocyano)methyl]sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-12-8-10-14(11-9-12)19(17,18)15(16-2)13-6-4-3-5-7-13/h8-11,13,15H,3-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVZZOZWXDWACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2CCCCC2)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589586
Record name 1-[Cyclohexyl(isocyano)methanesulfonyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048971-67-0
Record name 1-[(Cyclohexylisocyanomethyl)sulfonyl]-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048971-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[Cyclohexyl(isocyano)methanesulfonyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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